(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups, including a benzodioxole moiety, a thiazolidinone ring, and an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form an intermediate thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the Knoevenagel condensation with isatin to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Signal Transduction: It may interfere with cellular signaling pathways, such as the PI3K/Akt pathway, leading to altered cell proliferation and apoptosis.
Properties
Molecular Formula |
C19H12N2O4S2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C19H12N2O4S2/c22-17-15(11-3-1-2-4-12(11)20-17)16-18(23)21(19(26)27-16)8-10-5-6-13-14(7-10)25-9-24-13/h1-7,23H,8-9H2 |
InChI Key |
JKPLQHXMKSQYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=C(SC3=S)C4=C5C=CC=CC5=NC4=O)O |
Origin of Product |
United States |
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